2-Methyloxetan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-methyloxetan-3-amine |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)2-6-3/h3-4H,2,5H2,1H3 |
InChI Key |
LNXUAXWPZSNDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CO1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyloxetan 3 Amine and Analogous Oxetane Amines
Strategies for Oxetane (B1205548) Ring Construction
The formation of the oxetane ring is a critical step that can be achieved through several key strategies, including intramolecular cyclizations, ring-expansion reactions, and the use of versatile intermediates like oxetan-3-one.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental and widely employed method for constructing the oxetane core. acs.orgmagtech.com.cn This approach typically involves the formation of a carbon-oxygen bond through an intramolecular Williamson ether synthesis. thieme-connect.de The process starts with a 1,3-diol or a related precursor, which is manipulated to install a good leaving group at one terminus and a nucleophilic alkoxide at the other, facilitating ring closure. acs.orgthieme-connect.de
Key aspects of intramolecular cyclization include:
Precursor Synthesis: The generation of suitable acyclic precursors, often 1,3-diols, is a crucial first step. thieme-connect.de
Reaction Conditions: The choice of base and reaction conditions is critical to favor the desired 4-exo-tet cyclization over competing side reactions like fragmentation. acs.orgacs.org
| Precursor Type | Key Transformation | Reagents/Conditions | Outcome |
| 1,3-Diols | Monotosylation and base-mediated etherification | TsCl, base (e.g., KHMDS) | Access to substituted oxetanes |
| 1,3-Halohydrins | Intramolecular Williamson etherification | Base (e.g., NaH, KOtBu) | Formation of the oxetane ring |
| Homoallylic Alcohols | Metal hydride atom transfer/radical polar crossover | Metal catalyst | Cycloisomerization to form oxetanes beilstein-journals.org |
This table summarizes common intramolecular cyclization strategies for oxetane synthesis.
Ring-Expansion Reactions, e.g., from Epoxide Precursors
Ring-expansion reactions offer an alternative and powerful route to oxetanes, most notably from readily available epoxide precursors. acs.orgmagtech.com.cn This strategy leverages the release of ring strain in the three-membered epoxide to drive the formation of the four-membered oxetane.
A common approach involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, which react with epoxides to furnish oxetanes. organic-chemistry.orgillinois.edu This method can be stereospecific, allowing for the synthesis of optically active oxetanes from chiral epoxides with retention of enantiomeric purity. organic-chemistry.org
| Reagent | Epoxide Substrate | Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Dimethylsulfoxonium methylide | (R)-Styrene oxide | NaH, DMSO, 70 °C | (R)-2-Phenyloxetane | 85 | >98 |
| Dimethylsulfoxonium methylide | (R)-1,2-Epoxyoctane | t-BuOK, t-BuOH, 80 °C | (R)-2-Hexyloxetane | 91 | >98 |
This table presents examples of epoxide ring-expansion reactions to form chiral oxetanes as reported by Aggarwal and McGarrigle. acs.org
Another variant involves opening an epoxide with a nucleophile that carries a latent leaving group. For instance, selenomethyllithium reagents can open epoxides to form hydroxyselenides, which are then converted to halides and cyclized to oxetanes. acs.org
Utilization of Oxetan-3-one as a Key Intermediate
Oxetan-3-one has emerged as a highly valuable and versatile building block in the synthesis of functionalized oxetanes, including 2-methyloxetan-3-amine and its analogs. acs.orgnih.gov Its commercial availability has significantly streamlined access to a wide array of 3-substituted oxetanes. thieme-connect.de
The ketone functionality of oxetan-3-one provides a reactive handle for a variety of transformations. A primary application is in reductive amination reactions to introduce the amine moiety directly at the 3-position. nih.govthieme-connect.de This approach is particularly prevalent in medicinal chemistry for the late-stage incorporation of the oxetane motif. thieme-connect.de
Furthermore, oxetan-3-one can be subjected to organometallic additions to generate 3-hydroxyoxetane derivatives, which can be further functionalized. nih.gov
Installation and Functionalization of the Amine Moiety
Once the oxetane ring is established, or when using a precursor like oxetan-3-one, the next critical phase is the introduction and potential modification of the amine group.
Amination Reactions, including Aza-Michael Additions
Direct amination of the oxetane ring can be challenging. utexas.edu However, strategies have been developed to achieve this transformation. For instance, tandem C-N coupling followed by an intramolecular ring-opening of an oxetane has been utilized to synthesize benzomorpholine scaffolds. acs.org
Aza-Michael additions represent another viable strategy. Oxetane Michael acceptors can react with amine nucleophiles to form spirocyclic oxetanes after subsequent manipulations. thieme-connect.de
Reductive Amination and Related Approaches
Reductive amination is a cornerstone method for synthesizing oxetane amines, especially when starting from oxetan-3-one. wikipedia.org This one-pot reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. thieme-connect.de This method is highly efficient and widely used in drug discovery to couple various amines with the oxetane core. nih.govthieme-connect.de For example, the synthesis of N-(2,2-dimethylcyclopropyl)oxetan-3-amine can be achieved through the reductive amination of oxetan-3-one with dimethylcyclopropylamine.
A recently developed alternative to traditional reductive amination is a zinc-mediated carbonyl alkylative amination, which has been shown to be compatible with oxetanone as the ketone component, providing access to α-branched amino-oxetanes. acs.orgnih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product |
| Oxetan-3-one | Primary or Secondary Amine | Sodium triacetoxyborohydride | 3-Aminooxetane derivative |
| Oxetan-3-one | Dimethylcyclopropylamine | Sodium cyanoborohydride | N-(2,2-dimethylcyclopropyl)oxetan-3-amine |
| Oxetanone | Amine, Alkyl Halide | Zinc, TMSOTf | α-Branched amino-oxetane |
This table illustrates various reductive amination and related approaches for the synthesis of oxetane amines.
Amide Formation and Derivatization Strategies
The derivatization of oxetane amines into amides is a crucial step for their application in medicinal chemistry, often mimicking the structure of benzamides, a common pharmacophore. nih.gov A novel and powerful strategy for this transformation is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with a wide array of amine nucleophiles. thieme.de This method circumvents traditional amide coupling reagents and leverages the unique reactivity of sulfonyl fluorides.
The process begins with the synthesis of an oxetane sulfonyl fluoride (B91410) (OSF) reagent. researchgate.net Upon gentle heating, the OSF undergoes a loss of sulfur dioxide and a fluoride ion, generating a planar oxetane carbocation intermediate. thieme.de This reactive intermediate is then trapped by an amine to form the desired amino-oxetane. researchgate.net Kinetic studies support a first-order reaction rate that is independent of the amine nucleophile, consistent with an SN1 mechanism where the formation of the carbocation is the rate-determining step. nih.govthieme.de
This methodology offers significant advantages:
Broad Substrate Scope : It is effective for primary and secondary amines, anilines, and even hindered amines and amino acid derivatives. thieme.de
High Functional Group Tolerance : The reaction proceeds under mild conditions, making it suitable for complex molecules and late-stage functionalization. nih.govresearchgate.net
Library-Friendly : The disconnection strategy is analogous to standard amide coupling, allowing for the direct use of extensive existing amine libraries to generate diverse oxetane amine derivatives. nih.govresearchgate.net
A practical, modular, and scalable two-step method for creating these amide bioisosteres starts from the commercially available oxetan-3-one. nih.gov The ketone's reactivity is harnessed to form amine-benzotriazole intermediates, which then react with various organometallic reagents to yield a diverse range of amino-oxetanes. nih.gov
| Method | Starting Material | Key Reagent/Intermediate | Product | Key Features |
| Defluorosulfonylative Coupling | 3-Aryl-oxetan-3-ol | Oxetane Sulfonyl Fluoride (OSF) | 3-Aryl-3-amino oxetane | Mimics amide bond formation; broad amine scope; SN1 mechanism via oxetane carbocation. nih.govthieme.de |
| Benzotriazole-Mediated Synthesis | Oxetan-3-one | Amine-benzotriazole adduct | 3-Amino-oxetanes | Modular; scalable; uses various organometallic reagents for the final step. nih.gov |
| Standard Amide Coupling | 3-((4-(...)-1H-imidazol-2-yl)methyl)oxetan-3-amine | Various carboxylic acids, T3P catalyst | N-(oxetan-3-yl)amide derivatives | Conventional method for derivatization of a synthesized oxetane amine core. researchgate.net |
Asymmetric Synthesis and Enantioselective Routes to Chiral Oxetane Amines
The development of enantioselective routes to chiral oxetane amines is critical, as stereochemistry plays a pivotal role in biological activity. Key strategies involve the asymmetric desymmetrization of prochiral oxetanes and the use of chiral auxiliaries.
One prominent approach is the organocatalytic enantioselective desymmetrization of 3-substituted oxetanes. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective catalysts. organic-chemistry.orgresearchgate.net In this process, the catalyst protonates the oxetane oxygen, activating the ring for nucleophilic attack. An intramolecular attack by a tethered nucleophile, such as a sulfur or selenium nucleophile in the form of a thioester or selenoester, can proceed with high efficiency and enantioselectivity to generate all-carbon quaternary stereocenters. researchgate.net Similarly, nitrogen nucleophiles can be used to form chiral pyrrolidines via oxetane desymmetrization, highlighting the versatility of this method. rsc.orgorganic-chemistry.org
Another successful strategy involves the use of chiral auxiliaries. For instance, the SAMP/RAMP hydrazone methodology has been applied to the asymmetric synthesis of 2-substituted oxetan-3-ones, which are direct precursors to chiral 2-substituted oxetan-3-amines. acs.org This method involves the metalation of the SAMP/RAMP hydrazone of oxetan-3-one, followed by reaction with various electrophiles like alkyl or benzyl (B1604629) halides. This sequence provides access to a range of chiral 2-substituted oxetan-3-ones with good yields and enantioselectivities (up to 84% ee). acs.org The resulting chiral ketones can then be converted to the desired amines.
| Strategy | Catalyst/Auxiliary | Substrate Type | Key Transformation | Outcome |
| Organocatalytic Desymmetrization | Chiral Phosphoric Acid | 3,3-Disubstituted Oxetane | Intramolecular nucleophilic ring-opening | Chiral heterocycles with quaternary stereocenters (e.g., 1,4-dioxanes, pyrrolidines). nih.govorganic-chemistry.org |
| Chiral Auxiliary | SAMP/RAMP Hydrazone | Oxetan-3-one | Asymmetric alkylation of hydrazone | Chiral 2-substituted oxetan-3-ones (up to 84% ee). acs.org |
| Chiral Auxiliary | tert-Butylsulfinamide | 3-Substituted Oxetane | In(OTf)₃-catalyzed reaction with amine | Enantioenriched pyrrolidines with high diastereoselectivity. organic-chemistry.org |
Catalytic Methods in Oxetane Amine Synthesis
Catalysis is central to the modern synthesis of oxetane amines, offering efficiency and selectivity that are otherwise difficult to achieve. Both transition-metal catalysis and organocatalysis have been instrumental in advancing this field.
Transition-Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)
Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, and they have been adapted for the synthesis and functionalization of oxetane-containing molecules. mit.edu While direct palladium-catalyzed synthesis of the oxetane ring itself is less common, these methods are invaluable for derivatizing oxetane precursors.
For instance, a divergent synthesis of functionalized oxetanes can be achieved by first installing a reactive handle on the oxetane ring that is amenable to cross-coupling. nih.gov An oxetane derivative bearing a phenol (B47542) group can be converted to the corresponding triflate. This triflate serves as an excellent substrate for various palladium-catalyzed processes, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and sulfonylation reactions, thereby allowing for the introduction of a wide range of substituents. nih.gov
Furthermore, palladium catalysis is used extensively in cascade reactions to build complex molecular architectures that may incorporate an oxetane moiety or be analogous to oxetane-amine-containing structures. nih.gov For example, palladium-catalyzed intramolecular α-arylation of amino esters has been used to construct the tetrahydroisoquinoline core, a key structural motif in many biologically active compounds. mdpi.com These advanced catalytic methods demonstrate the potential for integrating oxetane fragments into complex scaffolds.
Organocatalysis in Oxetane Ring Formation and Functionalization
Organocatalysis provides a metal-free alternative for synthesizing and functionalizing oxetanes, often with high stereocontrol. acs.org Chiral phosphoric acids have emerged as particularly potent catalysts for the desymmetrization of oxetanes, as discussed in section 2.3. thieme-connect.com These catalysts operate by activating the oxetane ring towards nucleophilic attack through hydrogen bonding. nih.gov
This strategy enables the enantioselective synthesis of various oxa-heterocycles through the intramolecular ring-opening of oxetanes by pendant alcohols, yielding products with high enantioselectivity (up to 99.5:0.5 er). thieme-connect.com The reaction conditions are typically mild, proceeding at room temperature. thieme-connect.com
Beyond desymmetrization, organocatalysis is employed in the coupling of oxetanes with other molecules. For example, the organocatalytic coupling of oxetanes with carbon dioxide can selectively produce either cyclic trimethylene carbonates or polycarbonates, depending on the reaction conditions, using a simple binary catalyst system. acs.orgnih.gov
Divergent Synthetic Pathways and Library Generation
The efficient construction of chemical libraries is a cornerstone of modern drug discovery. Divergent synthetic pathways, which allow for the generation of numerous analogs from a single, common intermediate, are highly valuable. Oxetane scaffolds are well-suited for such approaches.
A powerful divergent strategy employs oxetane sulfonyl fluorides (OSFs) as versatile intermediates. nih.gov By installing a functional handle, such as a protected phenol, onto the OSF precursor, a point for diversification is created. After the defluorosulfonylative coupling reaction to form the amino-oxetane, the protecting group can be removed, unmasking the phenol. This phenol can then be readily alkylated or converted to a triflate for subsequent palladium-catalyzed cross-coupling reactions, enabling the synthesis of a broad library of derivatives. nih.gov
Another approach utilizes oxetane amino acid scaffolds. Wessel and co-workers developed syntheses for oxetane δ-amino acids, which were then used to generate a library of oxadiazole and triazole derivatives. acs.org Similarly, a visible-light-induced photocatalytic reaction has been used for the divergent synthesis of 3,3'-disubstituted oxetane amino acids from readily available 3-methyleneoxetane substrates. researchgate.net
| Divergent Intermediate | Key Reaction | Library Type | Reference |
| Phenol-functionalized Oxetane Sulfonyl Fluoride | Defluorosulfonylative coupling followed by Pd-catalyzed functionalization | Aryl/Alkyl/Amino-functionalized 3-amino-oxetanes | nih.gov |
| Oxetane δ-Amino Acid | Standard peptide coupling and heterocycle formation | Oxadiazoles and triazoles | acs.org |
| (3-methyloxetan-3-yl)methyl carboxylic esters | Condensation with S-methylisothiourea followed by oxidation and cross-coupling | Unsymmetrical 3,6-disubstituted tetrazines | nih.gov |
| 3-Methyleneoxetane | Photocatalytic decarboxylative Giese-type reaction | γ- and α-amino oxetane acids | researchgate.net |
Synthesis of Specific this compound Derivatives and Analogs
While general methods provide broad access to the oxetane amine class, specific synthetic routes have been developed for targeted derivatives and analogs of this compound. The introduction of substituents at the 2-position, such as the methyl group in the title compound, introduces an additional stereocenter, adding complexity to the synthesis.
The asymmetric synthesis of 2-substituted oxetan-3-ones via the SAMP/RAMP hydrazone method is a direct pathway to precursors of compounds like this compound. acs.org Once the chiral ketone is obtained, standard reductive amination can furnish the desired amine.
Specific analogs have also been synthesized. For example, a multi-step synthesis has been reported for 3-(difluoromethyl)oxetan-3-amine (B2943945) hydrochloride. google.com The route starts with 3-[(tert-butylsulfinyl)imino]oxetane, which undergoes nucleophilic addition with difluoromethyl phenyl sulfone. Subsequent desulfonylation and deprotection of the sulfinyl group yield the target compound. google.com
Furthermore, complex derivatives have been prepared for biological evaluation. In one study, a core structure, 3-((4-(...)-1H-imidazol-2-yl)methyl)oxetan-3-amine, was synthesized and then coupled with various carboxylic acids using a T3P catalyst to produce a series of N-(oxetan-3-yl)amide derivatives. researchgate.net This demonstrates the final-stage derivatization of a complex oxetane amine to explore structure-activity relationships. researchgate.net
Scalability and Process Optimization in Oxetane Amine Production
The successful transition of synthetic methodologies for this compound and its analogs from laboratory-scale discovery to industrial-scale production is contingent upon rigorous process optimization and an in-depth understanding of scalability challenges. The inherent characteristics of the oxetane ring, namely its ring strain and potential for instability, present unique hurdles that must be overcome to ensure safe, efficient, and economically viable manufacturing processes. nih.govacs.org
Key challenges in the large-scale synthesis of oxetane amines include managing reaction thermodynamics, ensuring the stability of the oxetane core under process conditions, and developing robust, high-yielding protocols that minimize the use of hazardous reagents. nih.govchemrxiv.orgmorressier.com The choice of synthetic route and the optimization of reaction parameters are therefore critical for commercial-scale production.
Research Findings on Scalability
Several factors are paramount when scaling up the synthesis of oxetane amines. The potential instability of the oxetane ring, particularly its susceptibility to ring-opening under acidic conditions or at elevated temperatures, is a primary concern. nih.govacs.orgchemrxiv.org This necessitates the careful selection of reaction conditions and reagents that are compatible with the oxetane moiety. Research has shown that basic or neutral conditions are often preferable for transformations involving oxetane-containing molecules to prevent the formation of unwanted byproducts through ring cleavage. chemrxiv.org For instance, the hydrolysis of nitriles and esters to obtain corresponding carboxylic acids is more efficiently and safely performed under basic conditions, avoiding the ring-opening that occurs with acidic catalysis. chemrxiv.org
The choice of reagents for key transformations is also critical. For example, in the reduction of amides or nitro groups to form amines, harsh reducing agents like Lithium aluminum hydride (LiAlH4) have been shown to decompose the oxetane core. chemrxiv.org Milder, optimized conditions are required. Successful multigram-scale syntheses have utilized reagents like Raney Nickel (Ra-Ni) with hydrogen gas or aluminum hydride (AlH3) at low temperatures for these reductions. chemrxiv.org
A patent for the production of oxetan-3-ylmethanamines outlines a multi-step process amenable to large-scale production, yielding significant quantities of the desired product. google.com One example within this process demonstrates the preparation of an intermediate N,N-dibenzyl-1-(oxetan-3-yl)methanamine on a scale that produced over 400 grams of the subsequent HCl salt. google.com Another example of a successful large-scale synthesis involved the production of over 5 kilograms of a complex benzothiazepine (B8601423) inhibitor containing an oxetane moiety, showcasing the feasibility of multi-kilogram production when processes are well-optimized. acs.org
Industrial production strategies may also involve the use of continuous flow reactors to ensure consistent product quality and yield. This approach, combined with precise control over temperature and pressure, is crucial for efficient large-scale synthesis.
Process Optimization Strategies
Process optimization for oxetane amine production focuses on maximizing yield, purity, and throughput while ensuring operational safety and cost-effectiveness. Key strategies include:
Reaction Condition Optimization: This involves the systematic study of parameters such as temperature, pressure, reaction time, and solvent choice. For many oxetane syntheses, lower temperatures are preferential to maintain the integrity of the ring. chemrxiv.org
Reagent Selection: Choosing reagents that are effective, selective, safe, and economical is crucial. For example, the use of potassium carbonate (K2CO3) as the only additive has been shown to be effective for the coupling of amines to oxetanes, providing a robust and chemoselective protocol suitable for industrial application. beilstein-journals.org
Intermediate Stability and Isolation: Developing protocols that ensure the stability of oxetane-containing intermediates is vital. This includes using basic conditions for workup and purification steps to prevent acid-catalyzed degradation. chemrxiv.org The isolation of products as crystalline salts can also facilitate purification and handling on a large scale. google.com
Minimizing Hazardous Reagents: Replacing hazardous reagents, such as azides, with safer alternatives improves the process safety profile, a critical factor for industrial manufacturing. morressier.com
Modular and Convergent Synthesis: Designing synthetic routes that are modular allows for the late-stage introduction of diversity, which can be advantageous. A two-step, practical, and scalable method for constructing oxetane-containing amide bioisosteres from oxetan-3-one exemplifies a modular approach that facilitates the synthesis of derivatives that were previously difficult to produce. researchgate.net
The following tables summarize data from various studies on the synthesis of oxetane amines and related intermediates, illustrating the impact of different conditions and scales.
Table 1: Comparison of Reduction Methods for Oxetane-Containing Amides
| Starting Material | Reducing Agent | Conditions | Result | Scale | Reference |
| Oxetane-containing amides | NaBH4 or LiAlH4 | Various | Decomposition of starting material | Not specified | chemrxiv.org |
| Oxetane-containing amides | AlH3 | -78 °C to -50 °C | Successful amine formation | Not specified | chemrxiv.org |
Table 2: Examples of Scaled-Up Oxetane Amine Synthesis
| Product/Intermediate | Key Reagents | Scale | Yield | Purity | Reference |
| HCl salt of N-Boc-oxetan-3-ylmethanamine | N,N-dibenzyl-1-(oxetan-3-yl)methanamine, HCl in dioxane | 443.0 g | 63.3% | 90.6 wt. % | google.com |
| Benzothiazepine RSV Inhibitor | [3-(bromomethyl)oxetan-3-yl]methanol | >5 kg | Not specified | Not specified | acs.org |
| 3,3-disubstituted oxetane building blocks | Various optimized protocols | up to 1 kg | High | High | chemrxiv.org |
| Oxetane tosylate (PF-06878031 intermediate) | O-benzylglycidol, Me3SOI | Multi-kilogram | 33% (overall) | Not specified | beilstein-journals.org |
These findings underscore that while the synthesis of oxetane amines on a large scale presents challenges, a combination of careful route selection, reaction optimization, and the adoption of modern manufacturing technologies can lead to efficient and scalable processes. nih.govchemrxiv.orgbeilstein-journals.org
Chemical Reactivity and Transformation Pathways of 2 Methyloxetan 3 Amine and Its Derivatives
Ring-Opening Reactions of the Oxetane (B1205548) Core
The oxetane ring possesses moderate ring strain (approximately 106 kJ/mol), which is a key driver for its participation in ring-opening reactions. nih.gov This reactivity can be initiated under various conditions, leading to the formation of valuable functionalized 1,3-diol derivatives. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile employed. researchgate.netmagtech.com.cn
Under acidic conditions, the oxetane ring of 2-Methyloxetan-3-amine can be activated towards nucleophilic attack. acs.org Both Brønsted and Lewis acids can serve as catalysts for this process. nih.govresearchgate.net The mechanism commences with the protonation of the oxetane oxygen atom, forming a highly reactive oxonium ion intermediate. acs.org This protonation weakens the C-O bonds of the ring and increases the electrophilicity of the ring carbons.
The subsequent step involves the attack of a nucleophile. The reaction can proceed through a mechanism with significant SN1 character, particularly at the more substituted C2 position. The presence of the methyl group at C2 helps to stabilize the partial positive charge that develops in the transition state, favoring cleavage of the C2-O bond. nih.gov This acid-catalyzed pathway allows even weak nucleophiles to effectively open the oxetane ring. magtech.com.cn
The regiochemical outcome of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity, governed by both steric and electronic factors. magtech.com.cn Two primary regioselective pathways are possible, depending on the reaction conditions.
Attack at the less substituted carbon (C4): With strong nucleophiles under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. magtech.com.cn Steric hindrance plays a dominant role, directing the nucleophile to attack the less substituted and more accessible C4 carbon atom. This results in the cleavage of the C4-O bond.
Attack at the more substituted carbon (C2): In the presence of an acid catalyst, the reaction pathway shifts. magtech.com.cn As described previously, the formation of an oxonium ion intermediate leads to a transition state with significant carbocationic character. The C2 carbon, being a secondary center substituted with a methyl group, can better stabilize a developing positive charge than the unsubstituted C4 carbon. Consequently, under acidic conditions, nucleophiles will preferentially attack the C2 position. magtech.com.cnacs.org
The regioselectivity of these reactions is summarized in the table below.
| Condition | Nucleophile Type | Predominant Site of Attack | Mechanism | Product Type |
| Neutral / Basic | Strong (e.g., R-Li, RMgX) | C4 (less substituted) | SN2-like | 1-amino-3-substituted-pentan-4-ol |
| Acidic | Weak (e.g., H₂O, ROH, Halides) | C2 (more substituted) | SN1-like | 3-amino-4-substituted-butan-2-ol |
This table presents generalized reactivity patterns for substituted oxetanes.
The stereochemistry of this compound adds another layer of complexity and opportunity to its ring-opening reactions. The C2 and C3 carbons are stereocenters, meaning the molecule can exist as different stereoisomers. When a nucleophile attacks one of these chiral centers, the stereochemical outcome is dictated by the reaction mechanism.
For reactions proceeding via a classic SN2 mechanism, such as the attack of a strong nucleophile at C4, the stereochemistry at C2 and C3 is typically retained. However, if the nucleophilic attack occurs directly at C2 or C3, an inversion of configuration at the point of attack is expected. The development of catalytic asymmetric ring-opening reactions for substituted oxetanes has demonstrated that it is possible to achieve high levels of enantioselectivity, yielding highly functionalized chiral building blocks. This suggests that by using appropriate chiral catalysts, the ring-opening of a specific stereoisomer of this compound could lead to the formation of a desired stereoisomeric product.
Reactions of the Amine Functional Group
The primary amine group in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the molecule a good nucleophile and a base.
The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile capable of donating this electron pair to an electrophilic center. fiveable.me As a primary amine, it generally exhibits strong nucleophilicity, often greater than more sterically hindered secondary or tertiary amines. fiveable.me This property allows it to participate in a wide range of nucleophilic substitution and addition reactions. fiveable.mesavemyexams.com Factors such as solvent and the specific electrophile can influence its nucleophilic strength.
| Amine Type | General Nucleophilicity Trend | Reason |
| Primary (e.g., this compound) | High | Less steric hindrance allows easier access to the electrophile. fiveable.me |
| Secondary | Moderate to High | Increased electron-donating effect of two alkyl groups is offset by increased steric hindrance. masterorganicchemistry.com |
| Tertiary | Low | Significant steric hindrance impedes attack on the electrophile. fiveable.me |
The nucleophilic nature of the amine group allows for various transformations, most notably alkylation and acylation. libretexts.org
Alkylation: The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. mnstate.edu However, these reactions can be challenging to control. The initially formed secondary amine is also a nucleophile and can compete with the starting primary amine for the alkyl halide. msu.edumasterorganicchemistry.com This often leads to a mixture of mono- and di-alkylated products, and potentially even the formation of a quaternary ammonium salt through exhaustive alkylation. libretexts.orglibretexts.org
Acylation: In contrast to alkylation, acylation of the amine is a highly efficient and controllable reaction. libretexts.org Reaction with acid chlorides or acid anhydrides results in the formation of a stable amide. This nucleophilic acyl substitution is typically high-yielding. A key advantage is that the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This prevents over-acylation, leading to a clean conversion to the mono-acylated product. libretexts.org
| Reaction | Reagent | Product | Key Features |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Often leads to polyalkylation; difficult to control for mono-substitution. msu.edu |
| Acylation | Acid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-Acyl-2-methyloxetan-3-amine (Amide) | High-yielding and selective for mono-acylation; product is less nucleophilic. libretexts.org |
Role as a Basic Site in Chemical Reactions
The chemical reactivity of this compound is significantly influenced by the presence of the primary amine group. Like other simple alkyl amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it both a Brønsted-Lowry and a Lewis base. msu.edulibretexts.orguomustansiriyah.edu.iq This electronic feature is the primary determinant of its role as a basic site in chemical reactions.
As a Brønsted-Lowry base, this compound can accept a proton from an acid to form its conjugate acid, an ammonium salt. libretexts.org The basicity of amines is commonly quantified by the pKa of their conjugate acids; most simple alkyl amines have pKa values in the range of 9.5 to 11.0. msu.edulibretexts.org In aqueous solutions, they establish an equilibrium, increasing the concentration of hydroxide ions and resulting in a basic pH. libretexts.orguomustansiriyah.edu.iq
The basicity and, consequently, the nucleophilicity of the amine are governed by the availability of this lone pair for donation. chemistrysteps.comlibretexts.org The substituents on the amine can modulate this property. In this compound, the alkyl groups (the methyl group and the carbon backbone of the oxetane ring) are generally electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation to a proton or other electrophiles, thus potentially making it a stronger base than ammonia.
The amine's role as a basic site is fundamental to many of its reactions. It readily reacts with dilute acids to form salts. libretexts.org This basicity also allows it to act as a nucleophile, where it can attack electron-deficient centers to form new covalent bonds. libretexts.orgmsu.edu The distinction between basicity and nucleophilicity is important; basicity refers to reactions with protons, while nucleophilicity describes reactions with other electrophilic atoms. masterorganicchemistry.com While closely related, steric hindrance around the nitrogen atom can reduce nucleophilicity without significantly affecting basicity. masterorganicchemistry.com In reactions like alkylation or acylation, the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a carbonyl group. msu.edulibretexts.org
| Factor | Description | Effect on this compound |
|---|---|---|
| Lone Pair Availability | The non-bonding pair of electrons on the nitrogen atom is available for donation to a proton (acid). libretexts.orgchemistrysteps.com | Primary determinant of its basic character. |
| Inductive Effect | Alkyl groups attached to the nitrogen are electron-donating, increasing electron density on the nitrogen. chemistrysteps.com | The methyl and oxetane ring substituents likely increase basicity compared to ammonia. |
| Hybridization | The sp³ hybridization of the nitrogen in alkyl amines allows the lone pair to be readily available. libretexts.org | Typical for a saturated heterocyclic amine, contributing to its basicity. |
| Steric Effects | Bulky substituents can hinder the approach of acids, potentially affecting the expression of basicity. masterorganicchemistry.com | The 2-methyl and oxetane ring may introduce some steric hindrance compared to simpler primary amines. |
Chemical Conversions Utilizing the Oxetane Ring as a Directing Group (e.g., Ortho-Lithiation)
The oxetane ring, beyond influencing the basicity of the amine, can play a crucial role as a directing group in certain chemical transformations, most notably in directed ortho-lithiation (DoM) reactions. acs.org This strategy allows for the highly regioselective functionalization of aromatic rings. While this compound itself is not aromatic, derivatives where an aryl group is attached (for example, to the amine nitrogen, forming an N-aryl derivative) can undergo these valuable conversions.
In this context, the oxetane moiety acts as a directed metallation group (DMG). The process is believed to proceed through the formation of a pre-equilibrium complex between the oxetane-containing substrate and an organolithium base, such as n-butyllithium or s-butyllithium. thieme-connect.com The lone pairs on the oxetane's oxygen atom coordinate to the lithium atom, positioning the base in close proximity to a specific ortho-proton on the aromatic ring. This is followed by a deprotonation step to form a stabilized organolithium intermediate. thieme-connect.com
Research has demonstrated that the oxetane ring is a moderately strong directing group. This allows for the selective lithiation at the position adjacent to the oxetane unit, even in the presence of other weakly directing groups on the aromatic ring. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring with high regioselectivity. thieme-connect.com
A significant advantage of this methodology is the stability of the oxetane ring under these basic conditions; it generally does not undergo nucleophilic attack by the organolithium base unless a Lewis acid is present. thieme-connect.com This robust nature allows for a clean and efficient functionalization process. This synthetic strategy provides a rapid and cost-effective route to novel and valuable functionalized building blocks from readily available oxetane precursors.
| Step | Description | Key Features |
|---|---|---|
| 1. Complexation | The organolithium base (e.g., n-BuLi) coordinates to the oxygen atom of the oxetane ring. thieme-connect.com | Forms a pre-equilibrium complex. thieme-connect.com Positions the base for selective deprotonation. |
| 2. Deprotonation (Lithiation) | The organolithium base abstracts a proton from the ortho-position of the aromatic ring. thieme-connect.com | Highly regioselective process. The oxetane is a moderately strong directing group. |
| 3. Electrophilic Quench | The resulting aryllithium intermediate reacts with an added electrophile (E+). | Introduces a wide variety of functional groups (e.g., -CHO, -TMS, halogens, alcohols). thieme-connect.com |
Stability and Degradation Pathways of Oxetane Amine Systems
The stability of this compound and its derivatives is determined by the chemical resilience of both the primary amine function and the oxetane ring under various conditions. Amine degradation, in general, can be categorized as thermal or oxidative. nih.gov
Thermal degradation, particularly in the presence of CO₂, is a known pathway for primary and secondary amines, often involving polymerization or other irreversible reactions at elevated temperatures. nih.govacademicjournals.org Tertiary amines, however, are noted to be considerably more thermally stable. nih.gov For this compound, being a primary amine, thermal instability could be a concern under harsh processing conditions.
Oxidative degradation is another significant pathway, which can occur in the presence of oxygen. academicjournals.org The reaction mechanism often involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom. iaea.org The resulting radical can then undergo further reactions. The presence of metal ions can also accelerate the decomposition of amines. iaea.org
The oxetane ring itself possesses inherent strain, which can make it susceptible to ring-opening reactions. acs.org However, it is generally stable to nucleophilic attack under basic or neutral conditions. thieme-connect.com Ring-opening is typically facilitated by acidic conditions (Lewis or Brønsted acids), where protonation of the oxygen atom makes the ring much more susceptible to nucleophilic attack, leading to the formation of 1,3-difunctionalized compounds. Therefore, the stability of the oxetane amine system is highly dependent on the pH of the environment.
Potential degradation pathways for this compound could include:
Oxidation: Reaction with oxidants could lead to the formation of imines, oximes, or other oxidation products.
Acid-catalyzed Ring Opening: In the presence of acid and a nucleophile, the oxetane ring could open to yield amino alcohol derivatives.
Thermal Decomposition: At high temperatures, complex degradation reactions involving both the amine and the oxetane ring could occur. Studies on polymethacrylates with amine side groups have shown that thermal degradation can proceed through the cleavage of side chains. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Methyloxetan 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the 2-methyloxetan-3-amine structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five unique proton environments in the molecule. The electron-withdrawing nature of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to simple alkanes. researchgate.net The protons on the carbon adjacent to the nitrogen (the C3-proton) and the protons on the carbon adjacent to the oxygen (the C4-protons) are expected to be the most deshielded. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. nih.gov
The predicted signals for the diastereotopic protons on the oxetane (B1205548) ring and their coupling patterns provide key structural information.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~1.2 - 1.5 | Doublet (d) | ~6-7 |
| NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | N/A |
| H-3 | ~3.4 - 3.8 | Multiplet (m) | - |
| H-2 | ~4.4 - 4.8 | Multiplet (m) | - |
Note: Data are predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments. The chemical shifts are heavily influenced by the attached heteroatoms. The carbons bonded to oxygen (C2 and C4) are expected to be the most downfield, followed by the carbon bonded to the nitrogen atom (C3). researchgate.net The methyl carbon (C5) would appear at the most upfield position, which is typical for alkyl groups. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (CH₃) | ~15 - 25 |
| C3 (CH-NH₂) | ~50 - 65 |
| C2 (CH-O) | ~70 - 85 |
Note: Data are predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
To confirm the assignments from 1D NMR and to further elucidate the molecular structure, a suite of advanced and multi-dimensional NMR experiments would be employed.
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. Key correlations would be expected between the C2-proton and the C3-proton, as well as between the C2-proton and the methyl protons. Correlations would also be seen between the C3-proton and the diastereotopic C4-protons.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in Tables 1 and 2, confirming assignments. mdpi.com
¹⁵N NMR Spectroscopy: For derivatives or in specialized experiments using ¹⁵N-enriched samples, ¹⁵N NMR would provide direct information about the electronic environment of the nitrogen atom. The chemical shift would be characteristic of a primary aliphatic amine.
¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR would be a highly sensitive technique to confirm the position and number of fluorine substituents.
Mass Spectrometry (MS) Investigations
Mass spectrometry provides critical information regarding the molecular weight and elemental formula of a compound, as well as structural details inferred from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. For this compound (formula C₄H₉NO), the expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Note: The calculated mass is based on the most abundant isotopes of each element.
In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) tandem mass spectrometry, the molecular ion is fragmented into smaller, characteristic ions. The fragmentation pattern for aliphatic amines is well-established and primarily dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org This process leads to the formation of a resonance-stabilized, nitrogen-containing cation.
For this compound, two primary α-cleavage pathways are possible, originating from the cleavage of the C2-C3 bond or the C3-C4 bond.
Cleavage of the C2-C3 bond: This would result in the loss of a methyl-substituted oxetane radical fragment, leading to a prominent ion at m/z 44.0500 ([C₂H₆N]⁺).
Cleavage of the C3-C4 bond: This pathway would involve the loss of a CH₂O fragment from the ring, followed by rearrangement, or direct cleavage leading to an ion at m/z 72.0578 ([C₄H₈N]⁺).
Another characteristic fragmentation for primary amines is the formation of an iminium ion via cleavage of the β-bond, which for a primary amine with an unbranched α-carbon can produce a peak at m/z 30 ([CH₄N]⁺). whitman.edu The molecular ion peak in aliphatic amines may be weak or absent. miamioh.edu
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetyl-2-methyloxetan-3-amine |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal data on bond lengths, bond angles, and the conformational puckering of the oxetane ring.
While specific crystallographic data for this compound is not widely published, the structural characteristics can be inferred from analyses of the parent oxetane and its derivatives. acs.orgillinois.edu X-ray diffraction studies on unsubstituted oxetane reveal a non-planar, puckered conformation, a feature that minimizes ring strain. acs.org The introduction of substituents, such as the methyl group at the C2 position and the amine group at the C3 position in this compound, is expected to influence the degree of this puckering. acs.org
The analysis would yield precise coordinates for each atom, allowing for the calculation of key structural parameters. The C-O bond lengths in the oxetane ring are typically around 1.46 Å, and C-C bond lengths are near 1.53 Å. acs.org The internal bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, contributing to the ring's strain; angles of 90.2° (C–O–C) and 84.8° (C–C–C) have been reported for the parent ring. acs.org The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group would further define the packing of the molecules in the crystal lattice. In the case of chiral this compound, crystallization of a single enantiomer would lead to a chiral space group.
| Parameter | Typical Value / Description | Significance |
|---|---|---|
| Ring Conformation | Puckered | Minimizes ring strain from eclipsing interactions. acs.org |
| Puckering Angle | ~8-16° | Quantifies the deviation of the ring from planarity; influenced by substituents. acs.org |
| C-O Bond Length | ~1.46 Å | Characteristic length for the ether linkage within the strained ring. acs.org |
| C-C Bond Length | ~1.53 Å | Typical single bond length within the four-membered ring. acs.org |
| C-N Bond Length | ~1.47 Å | Standard bond length for an amine attached to an sp³ carbon. |
| C-O-C Bond Angle | ~90° | Highly acute angle indicative of significant ring strain. acs.org |
| C-C-C Bond Angle | ~85° | Acute angle within the carbocyclic portion of the ring. acs.org |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the primary amine, the methyl group, and the oxetane ring itself.
The primary amine (–NH₂) group is readily identifiable by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. A scissoring (bending) vibration for the –NH₂ group typically appears in the 1650-1580 cm⁻¹ range.
The oxetane ring has several characteristic vibrations. A key feature is the asymmetric C-O-C stretching mode, which is typically observed around 1000-950 cm⁻¹. umanitoba.ca The symmetric C-C stretching of the ring appears at a higher frequency, often near 1030 cm⁻¹. umanitoba.ca The spectrum is also characterized by various CH₂ rocking, wagging, and twisting modes, as well as the low-frequency ring puckering vibration. umanitoba.ca The C-H stretching vibrations of the methyl group and the ring's methylene (B1212753) groups would be found in the 3000-2850 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |
| C-H Stretch (Alkyl) | -CH₃, -CH₂, -CH | 3000 - 2850 | Strong |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-C Symmetric Stretch | Oxetane Ring | ~1030 | Medium |
| C-O-C Asymmetric Stretch | Oxetane Ring | 1000 - 950 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity and isolating components of a sample mixture. For a chiral compound like this compound, these methods are crucial for separating enantiomers and quantifying enantiomeric excess.
The separation of the enantiomers of chiral amines often requires the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for this purpose. yakhak.org The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) is commonly used. yakhak.org For reversed-phase applications, mixtures of water and acetonitrile (B52724) or methanol (B129727) are typical. Additives, such as acids or bases, may be incorporated into the mobile phase to improve peak shape and resolution, particularly for basic compounds like amines. csfarmacie.cz
UPLC, which utilizes smaller stationary phase particles (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov Purity assessment is performed by integrating the peak area of the main component and any impurities, while enantiomeric purity is determined by comparing the peak areas of the two separated enantiomers. For preparative applications, the separated fractions corresponding to each peak can be collected for further use. In some cases, derivatization of the amine with a chiral or UV-active reagent may be employed to enhance separation and detection. nih.gov
| Parameter | Description | Example |
|---|---|---|
| Technique | High-Performance or Ultra-High-Performance Liquid Chromatography | HPLC, UPLC |
| Stationary Phase (Column) | Chiral Stationary Phase (CSP) for enantiomer separation. | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) yakhak.org |
| Mobile Phase (Normal Phase) | Nonpolar solvent with a polar modifier. | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Mobile Phase (Reversed Phase) | Aqueous buffer with an organic modifier. | Water / Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Volume of mobile phase passing through the column per unit time. | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) |
| Detection | Method for visualizing the eluted compounds. | UV-Vis (if chromophore present), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD) |
Theoretical and Computational Investigations of Oxetane Amine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of oxetane (B1205548) amine systems. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. nih.gov
DFT calculations on oxetane derivatives are employed to determine various electronic structure properties, including the distribution of electron density, molecular orbital energies, and partial atomic charges. For a molecule like 2-methyloxetan-3-amine, these calculations would reveal how the electron-withdrawing nature of the oxygen atom and the electron-donating nature of the amine group influence the electronic environment of the strained four-membered ring.
Studies have shown that DFT methods, such as B3LYP, are suitable for calculating the electronic structure of oxetane systems. rsc.org These calculations help in understanding the molecule's polarity, its ability to act as a hydrogen-bond acceptor, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are key to predicting its reactivity. rsc.orgmdpi.com The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen-bond acceptor, a feature that can be quantified through DFT. nih.govnih.gov
Table 1: Representative DFT Functionals and Basis Sets for Oxetane Systems
| Method/Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization, electronic structure |
| MP2 | 6-311++G(d,p) | Higher accuracy energy calculations, reaction mechanisms |
| PBEh-3c | (Composite) | Ground-state geometry optimization of complexes |
This table is illustrative and based on methods applied to related oxetane systems. rsc.orgnih.gov
Conformational Analysis and Ring Strain Contributions in Oxetane-Amine Structures
The oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol (106-107 kJ/mol), which is comparable to that of an oxirane ring. nih.govbeilstein-journals.orgresearchgate.net This strain is a result of the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°.
While the parent oxetane molecule is nearly planar with a slight puckering angle, the introduction of substituents, such as the methyl and amine groups in this compound, leads to a more puckered conformation to alleviate unfavorable eclipsing interactions. nih.govacs.org Computational conformational analysis can predict the preferred three-dimensional structure of the molecule, including the relative orientations (cis/trans) of the substituents and the degree of ring puckering.
The strain energy of the ring is a critical factor influencing the molecule's stability and reactivity. researchgate.net It provides a thermodynamic driving force for ring-opening reactions. beilstein-journals.org Computational methods can calculate this strain energy using approaches like homodesmotic reactions, which compare the energy of the strained ring to suitable acyclic reference compounds. nih.gov
Table 2: Structural Properties of the Unsubstituted Oxetane Ring
| Parameter | Value | Source(s) |
| Ring Strain Energy | ~25.5 kcal/mol | nih.gov |
| Puckering Angle (at 140 K) | 8.7° | beilstein-journals.org |
| C-O Bond Length | ~1.46 Å | acs.org |
| C-C Bond Length | ~1.53 Å | acs.org |
| C-O-C Bond Angle | ~90.2° | acs.org |
| C-C-C Bond Angle | ~84.8° | acs.org |
Note: Substitution on the ring, as in this compound, will alter these values.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of oxetane-amines and elucidating potential reaction mechanisms. The inherent ring strain makes the oxetane ring susceptible to nucleophilic attack, leading to ring-opening reactions. beilstein-journals.orgresearchgate.net
Theoretical calculations can model the entire reaction coordinate for a proposed transformation. For instance, DFT can be used to locate the transition state structures for the ring-opening of this compound by a nucleophile. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. rsc.org
These predictive studies can explore various pathways, such as acid-catalyzed or base-catalyzed ring-opening, and determine which is more favorable. acs.org For example, computational studies on the polymerization of oxetane show that the reaction proceeds by the oxygen atom of one molecule attacking a carbon atom of a protonated oxetane cation, with a very low activation energy for the initial step. rsc.orgrsc.org Similar principles would apply to predicting the reactivity of this compound with various reagents.
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level.
For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a solvent, such as water. The simulation would then track the trajectory of every atom over a period of picoseconds to nanoseconds. This approach allows for the study of:
Conformational Dynamics: How the oxetane ring puckers and how the substituents rotate and move in a solution.
Solvation: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the amine/ether groups and the solvent.
Transport Properties: Calculation of properties like the diffusion coefficient.
Developing an accurate force field—a set of parameters that defines the potential energy of the system—is crucial for reliable MD simulations. nih.gov These force fields are often derived from quantum chemical calculations and validated against experimental data. nih.govresearchgate.net
In Silico Exploration of Chemical Space for Oxetane-Amine Scaffolds
The this compound structure represents a single point in a vast "chemical space" of related molecules. In silico (computational) methods are essential for exploring this chemical space efficiently to identify derivatives with improved properties for applications like drug discovery. mdpi.comnih.gov
By using the oxetane-amine scaffold as a core, virtual libraries of compounds can be generated by computationally adding different substituents at various positions. These virtual libraries can then be screened for desired properties such as:
Binding affinity: Docking simulations can predict how well a molecule fits into the active site of a target protein.
Physicochemical properties: Properties like solubility, lipophilicity (logP), and polarity can be calculated to assess "drug-likeness". nih.govresearchgate.net
Reactivity and Stability: Quantum chemical methods can be applied to large sets of molecules to flag potentially unstable or overly reactive compounds. nih.gov
This computational exploration allows researchers to prioritize which novel oxetane-amine derivatives are most promising for synthesis and experimental testing, saving significant time and resources. mdpi.com
Applications of 2 Methyloxetan 3 Amine As a Versatile Synthetic Building Block and in Advanced Materials
Precursor for Complex Organic Molecules and Scaffolds
2-Methyloxetan-3-amine serves as a versatile precursor for synthesizing a range of complex organic structures. The primary amine provides a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, while the oxetane (B1205548) ring imparts unique structural and physicochemical properties to the final molecule. lumenlearning.commnstate.edu
Synthesis of Novel Amino Acid Derivatives and Peptidomimetics
While specific research on the 2-methyl substituted variant is limited, the closely related 3-amino oxetane scaffold is a key component in the development of novel peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced metabolic stability and bioavailability. nih.govnih.gov
The 3-amino oxetane unit can be used as a surrogate for a peptide bond, creating what are known as oxetanyl peptides. nih.govacs.org This strategy aims to expand the range of peptidomimetics that display hydrogen-bond donor and acceptor patterns similar to native amide bonds, but without the susceptibility to enzymatic cleavage at the substitution site. nih.govwarwick.ac.uk The synthesis of these oxetanyl amino acids and their incorporation into peptide chains has been demonstrated through modular approaches, often starting from oxetan-3-one. nih.govresearchgate.netenamine.net These methods allow for the creation of dipeptide mimics that can be integrated into larger peptide sequences like Leu-enkephalin analogues. nih.gov The introduction of the amino-oxetane unit can alter the peptide backbone's conformation, providing access to new "structural space" and potentially influencing binding to biological targets. warwick.ac.uk
Table 1: Examples of Synthesized Oxetanyl Dipeptides and Their Precursors
| Precursor Amino Acid | Oxetanyl Dipeptide Product | Synthetic Approach | Reference(s) |
| Glycine (B1666218) | Oxetanyl Glycine Dipeptides | In situ mesylate formation and reaction with glycine propyl ester | nih.govacs.org |
| Alanine | Oxetanyl Alanine Dipeptides | Addition of nitroalkanes to oxetan-3-one followed by reduction | nih.gov |
| Phenylalanine | Oxetanyl Phenylalanine Dipeptides | Addition of nitroalkanes to oxetan-3-one followed by reduction | nih.gov |
| Valine | Oxetanyl Valine Dipeptides | Addition of nitroalkanes to oxetan-3-one followed by reduction | nih.gov |
Construction of Diverse Heterocyclic Systems (e.g., Tetrazines, Imidazoles)
Current synthetic routes for producing oxetane-functionalized tetrazines, which are valuable in bioorthogonal chemistry, rely on the conversion of (3-methyloxetan-3-yl)methyl carboxylic esters. nih.govresearchgate.net These methods involve a one-pot synthesis to create 3-thiomethyltetrazines from the ester precursors. researchgate.net There is no available scientific literature demonstrating a synthetic pathway to tetrazines that utilizes this compound or other oxetane amines as a starting material.
Similarly, the synthesis of imidazole (B134444) rings involves well-established methods, such as the condensation of dicarbonyl compounds with aldehydes and ammonia, or multicomponent reactions. organic-chemistry.orgbaranlab.org While primary amines are common reagents in some imidazole syntheses rsc.orgresearchgate.net, there is no specific research documenting the use of this compound for the construction of imidazole heterocyclic systems.
Formation of Polymeric Monomers and Cross-linking Agents
As a primary amine, this compound possesses the necessary functionality to act as a monomer in step-growth polymerization or as a cross-linking agent. Primary amines can react with a variety of functional groups, such as epoxides, isocyanates, and acyl chlorides, to form polymer chains or cross-linked networks. libretexts.orgbeilstein-journals.orgyoutube.com However, the scientific literature has not specifically described the use of this compound for these applications.
The polymerization of oxetane-containing monomers typically proceeds via cationic ring-opening polymerization of the oxetane ring itself, rather than through reactions involving a side-chain amine. wikipedia.orgradtech.org While amine-containing monomers are widely used to create functional polymers nih.govgoogle.com, and oxetanes have been explored as cross-linkers for conductive polymers through their ring-opening mechanism researchgate.net, the specific application of this compound as a monomer or cross-linker via its amine group is not documented.
Role in the Development of Advanced Materials
The unique properties conferred by the oxetane ring make building blocks like this compound attractive for the design of advanced materials and specialty chemicals, particularly in the field of medicinal chemistry.
Integration into Polymer Architectures and Composites
Consistent with the lack of data for its use as a monomer or cross-linking agent (Section 6.1.3), there is no available research detailing the integration of this compound into specific polymer architectures or composites. The development of such materials would rely on leveraging the reactivity of its primary amine group with complementary co-monomers or polymer backbones.
Components in Specialty Chemicals and Functional Molecules
The most significant application of the 3-amino-oxetane scaffold is as a building block in medicinal chemistry to create specialty chemicals with optimized pharmacological profiles. nih.govresearchgate.net The incorporation of an oxetane ring can have profound and beneficial effects on the physicochemical properties of a molecule. enamine.netacs.org
One of the key effects is the modulation of the basicity of the adjacent amine. The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the pKa of a proximal amine, which can be crucial for optimizing drug-receptor interactions and improving pharmacokinetic properties. acs.orgnih.gov Furthermore, replacing common functional groups like a gem-dimethyl or carbonyl group with an oxetane can increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity, all of which are desirable traits in drug discovery campaigns. researchgate.netbeilstein-journals.org For these reasons, amino-oxetanes are increasingly prevalent motifs in clinical and preclinical drug candidates. nih.gov
Table 2: Physicochemical Effects of Incorporating an Oxetane Moiety
| Property | Effect of Oxetane Incorporation | Rationale | Reference(s) |
| Amine Basicity (pKa) | Decreases pKa of proximal amine (by up to 2.7 units when α) | Inductive electron-withdrawing effect of the oxetane oxygen | acs.orgnih.gov |
| Aqueous Solubility | Generally increases | Increased polarity and hydrogen bond accepting ability | enamine.netresearchgate.net |
| Metabolic Stability | Generally increases | Oxetane ring is more stable to enzymatic attack than carbonyls or gem-dimethyl groups | acs.orgresearchgate.net |
| Lipophilicity (LogP/LogD) | Generally decreases | Increased polarity of the oxetane ring compared to hydrocarbon groups | enamine.netnih.gov |
| Molecular Conformation | Increased three-dimensionality; can alter bond angles and favor specific conformations | The rigid, sp³-hybridized four-membered ring structure | nih.govresearchgate.net |
Utility in Catalysis and Ligand Design
The amine functionality of this compound presents a point of attachment for constructing ligands for metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a metal center, forming the basis of a catalyst complex. The adjacent stereocenter and the oxetane ring could impart specific steric and electronic properties to a resulting ligand, potentially influencing the selectivity and activity of a catalyst. For instance, chiral ligands derived from enantiomerically pure this compound could be explored in asymmetric catalysis. However, there is no specific, publicly available research that demonstrates the synthesis of ligands or catalysts from this compound or their performance in any catalytic transformations.
Chemical Probe Design and Diversification in Chemical Research
In the realm of chemical biology, small molecules are essential tools for probing biological systems. The oxetane ring in this compound is a desirable feature for a chemical probe as it can enhance aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogues. The primary amine serves as a versatile chemical handle for introducing reporter tags (such as fluorophores or biotin) or for linking the molecule to other pharmacophores to create a diverse chemical library for screening purposes. The defined three-dimensional shape of the 2-methyloxetane (B110119) scaffold could be advantageous for exploring the specific interactions within protein binding pockets. Despite this potential, there are no published examples of this compound being used as a core scaffold or building block in the design and synthesis of chemical probes or for the diversification of small molecule libraries.
Future Research Directions and Emerging Trends in Oxetane Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of oxetane (B1205548) amine chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. While traditional approaches to oxetane synthesis exist, future research will likely focus on novel strategies that offer improved sustainability, efficiency, and access to a wider range of derivatives.
One promising avenue is the continued exploration of C-H functionalization reactions. Directing the functionalization of C-H bonds in readily available starting materials offers a more atom-economical approach compared to multi-step sequences involving pre-functionalized substrates. For the synthesis of 2-Methyloxetan-3-amine and its analogues, this could involve the development of catalysts that enable the direct introduction of an amino group or its precursor to a 2-methyloxetane (B110119) core.
Furthermore, photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity pathways. These green chemical methods could be harnessed to construct the oxetane ring or introduce the amine functionality with high selectivity and reduced waste. For instance, visible-light-mediated [2+2] cycloadditions or electrochemical aminations could provide sustainable routes to this compound.
The principles of flow chemistry are also expected to play a significant role in the future synthesis of oxetane amines. Continuous flow processes can offer enhanced safety, scalability, and reproducibility, particularly for reactions involving strained or energetic intermediates. durham.ac.uk The development of automated flow syntheses for this compound would enable its on-demand production and facilitate the rapid generation of derivative libraries for screening purposes. nih.govcam.ac.uk
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, use of renewable energy sources, novel reactivity. |
| Flow Chemistry | Enhanced safety and scalability, automation, and high reproducibility. durham.ac.uknih.gov |
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
The inherent ring strain of the oxetane moiety in this compound, combined with the nucleophilicity of the amino group, suggests a wealth of unexplored reactivity. Future research will undoubtedly focus on uncovering novel chemical transformations that leverage these features.
Ring-opening reactions of the oxetane core are a key area of interest. While acid- and base-mediated ring-opening is known, the development of catalyst-controlled, regioselective ring-opening reactions would provide access to a diverse array of functionalized amino alcohols. For this compound, this could lead to the synthesis of valuable building blocks with defined stereochemistry. The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes often exhibiting greater stability. nih.govacs.org
The amino group in this compound serves as a handle for a wide range of derivatization reactions . Beyond simple acylation or alkylation, future work could explore more complex transformations such as its use in multicomponent reactions or as a directing group for functionalization of the oxetane ring. The development of methods for the diastereoselective functionalization of the oxetane core, guided by the amino group, would be a significant advance.
Furthermore, the combination of the strained ring and the adjacent amine could lead to novel rearrangement and fragmentation reactions under specific conditions. Investigating the thermal, photochemical, or transition-metal-catalyzed behavior of this compound could reveal unexpected and synthetically useful transformations.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry is poised to play an increasingly important role in guiding the exploration of oxetane amine chemistry. Advanced theoretical modeling can provide valuable insights into the structure, reactivity, and properties of molecules like this compound, thereby accelerating the discovery of new reactions and materials.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction mechanisms involving this compound. Such studies can elucidate the factors governing the regioselectivity of ring-opening reactions, predict the feasibility of novel transformations, and rationalize experimentally observed reactivity. Computational studies have already been used to understand the ring-opening polymerization of oxetane cations and the photolysis of oxetanes.
Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with other molecules or materials. This is particularly relevant for understanding their potential applications in materials science, for example, by modeling the behavior of oxetane-containing polymers.
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers exciting prospects for predictive chemical design. ML models, trained on existing experimental and computational data, could be developed to predict the properties and reactivity of novel oxetane amines, including derivatives of this compound. This in silico screening approach could significantly reduce the time and resources required for the discovery of new functional molecules.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. |
| Molecular Dynamics (MD) | Study of conformational dynamics and intermolecular interactions. |
| Machine Learning (ML) | Prediction of properties and reactivity, virtual screening of derivative libraries. |
Expansion of Applications in Diverse Advanced Materials Fields
The unique properties of the oxetane ring, such as its polarity and ability to act as a hydrogen bond acceptor, make it an attractive component for advanced materials. acs.org Future research is expected to explore the incorporation of this compound into a variety of material architectures.
One of the most promising areas is in the development of novel polymers . The primary amine functionality of this compound provides a reactive handle for polymerization, allowing for its incorporation into polyamides, polyimides, and polyurethanes. The presence of the oxetane ring in the polymer backbone or as a pendant group could influence properties such as thermal stability, solubility, and mechanical strength. Polyoxetanes are known for their potential as engineering polymers. wikipedia.org The cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers. radtech.org
The ability of the amino and oxetane groups to coordinate with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) and coordination polymers . These materials could exhibit interesting catalytic, sensing, or gas storage properties.
Furthermore, the incorporation of this compound into functional coatings and adhesives is another area ripe for exploration. The reactivity of the oxetane ring could be exploited for cross-linking, leading to the formation of durable and robust materials. The polarity imparted by the oxetane and amine groups could also enhance adhesion to various substrates.
Integration with Automated Synthesis and High-Throughput Experimentation
The future of chemical research lies in the integration of automation and high-throughput methodologies to accelerate the pace of discovery. The study of this compound and its derivatives will greatly benefit from these emerging technologies.
Automated synthesis platforms , particularly those based on flow chemistry, can be employed for the rapid and systematic synthesis of libraries of this compound derivatives. nih.gov This would allow for the efficient exploration of structure-activity relationships and the optimization of desired properties. The use of solid-supported reagents and scavengers in flow systems can further streamline the synthesis and purification process. cam.ac.uk
High-throughput screening (HTS) techniques can then be used to rapidly evaluate the properties of these derivative libraries. nih.govstanford.eduku.edu For example, HTS assays could be developed to screen for catalytic activity, binding to biological targets, or specific material properties. The large datasets generated from HTS can be used to train machine learning models for more accurate predictions and to guide the design of subsequent libraries. The optimization of reactions, such as the C-H arylation of oxetanes, has already been accelerated through the use of high-throughput experimentation. rsc.org
The combination of automated synthesis and high-throughput experimentation creates a closed-loop discovery cycle, where the results of screening experiments are used to inform the design and synthesis of the next generation of molecules. This iterative approach has the potential to dramatically accelerate the development of new applications for this compound and other oxetane amines.
Conclusion
Synthesis and Reactivity of 2-Methyloxetan-3-amine: A Summary of Key Achievements
The exploration of this compound has highlighted its unique structural characteristics, which inform its synthetic accessibility and predictable, yet versatile, reactivity. Key achievements in the study of this compound and its analogs center on the development of synthetic routes that control the stereochemistry of the substituted oxetane (B1205548) ring and the subsequent exploitation of its reactivity as both an amine and a strained heterocycle.
Synthesis: The synthesis of substituted oxetanes, including structures analogous to this compound, is most commonly achieved through the intramolecular cyclization of functionalized acyclic precursors. acs.org A prevalent method involves the cyclodehydration of 1,3-diols, which can be prepared with high enantiomeric purity. acs.org Another established route is the reaction of methylene (B1212753) with oxetane, which can yield 2-methyl and 3-methyloxetans through C-H bond insertion, although this method may lack regioselectivity and does not directly install the amine group. The synthesis of the specific this compound structure would likely involve a multi-step sequence starting from a chiral precursor, potentially involving the ring-opening of a substituted epoxide to generate a precursor for the final cyclization. acs.org
Reactivity: The chemical behavior of this compound is governed by two primary features: the nucleophilicity and basicity of the amine group, and the inherent ring strain of the oxetane moiety.
Reactions at the Amine Group: The primary amine at the C3 position undergoes typical amine reactions. These include N-alkylation, acylation, and sulfonylation, allowing for the straightforward introduction of a wide variety of substituents. msu.edumsu.edu These transformations are fundamental for building more complex molecules and for modulating the compound's physicochemical properties.
Ring-Opening Reactions: The strained four-membered ring of the oxetane is susceptible to ring-opening reactions, a key aspect of its utility in synthesis. acs.org This process can be initiated by a diverse range of nucleophiles and is often catalyzed by Brønsted or Lewis acids. researchgate.net The regioselectivity of the ring-opening is influenced by both steric and electronic factors.
Under nucleophilic conditions, attack is generally favored at the less sterically hindered carbon atom (C4).
Under acidic conditions, the reaction may proceed through a more carbocation-like transition state, potentially favoring cleavage at the more substituted carbon atom (C2). The presence of the methyl group at C2 and the amine at C3 introduces a complex interplay of these effects, directing the outcome of the ring-opening and providing access to specifically substituted acyclic 1,3-amino alcohols. These products are valuable intermediates in organic synthesis. mdpi.com
Broader Implications of Oxetane Amine Research in Contemporary Organic and Materials Chemistry
The study of this compound and related oxetane amines has significant implications that extend beyond the chemistry of the molecule itself, influencing broader trends in medicinal, organic, and materials chemistry.
Medicinal Chemistry: The oxetane ring has emerged as a valuable motif in modern drug discovery. It is often employed as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups. acs.org This substitution can lead to improved metabolic stability, enhanced aqueous solubility, and favorable conformational pre-organization of the molecule for binding to a biological target. acs.org Amines are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals where they often play a critical role in receptor binding and pharmacokinetic properties. beilstein-journals.orgwhamine.com The combination of the metabolically robust and solubility-enhancing oxetane scaffold with the pharmacophoric amine group makes compounds like this compound highly attractive building blocks for the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. whamine.comillinois.edu
Organic Synthesis: As versatile building blocks, oxetane amines provide synthetic chemists with a powerful tool for the construction of complex molecular architectures. The strained ring serves as a latent 1,3-diol, which can be unmasked through a variety of ring-opening reactions. acs.orgresearchgate.net This strategy allows for the stereocontrolled introduction of two functional groups in a 1,3-relationship, a common motif in natural products and other complex organic molecules. The amine functionality provides a convenient handle for further synthetic elaboration or for tethering the oxetane unit to a larger molecular framework.
Materials Science: The reactivity of both the amine and the oxetane functionalities suggests potential applications in materials science. Amines are widely used as curing agents for epoxy resins and as monomers in the synthesis of polyamides and polyurethanes. The oxetane ring can undergo cationic ring-opening polymerization to produce polyethers. Consequently, this compound could function as a unique monomer, cross-linker, or additive in polymer synthesis. The resulting polymers would incorporate the polyether backbone characteristic of oxetane polymerization while featuring pendant amine groups along the chain, which could be used to modify the material's properties, such as adhesion, dye-binding, or surface chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
